molecular formula C21H28N7O+ B1262415 oxidized Cypridina luciferin(1+)

oxidized Cypridina luciferin(1+)

カタログ番号: B1262415
分子量: 394.5 g/mol
InChIキー: PSYJEEMZZIZTSR-ZDUSSCGKSA-O
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Oxidized Cypridina luciferin(1+) is the conjugate acid of oxidized Cypridina luciferin arising from selective protonation of the guanidino group;  major species at pH 7.3. It is a conjugate acid of an oxidized Cypridina luciferin.

科学的研究の応用

Bioluminescence Mechanism

Oxidized Cypridina luciferin(1+) is central to the bioluminescence exhibited by certain marine organisms. The enzyme Cypridina luciferase catalyzes the oxidation of Cypridina luciferin, leading to the emission of light. This reaction is not only crucial for understanding marine biology but also serves as a model for studying enzymatic reactions and luminescence mechanisms in other biological systems .

Biomedical Applications

2.1. Detection of Biomolecules

One of the promising applications of oxidized Cypridina luciferin(1+) is in the quantification of biomolecules such as alpha-1-acid glycoprotein (hAGP) in human serum. Research indicates that the luminescence intensity produced by the reaction between hAGP and Cypridina luciferin is significantly higher compared to other proteins, making it a potential tool for clinical diagnostics .

Table 1: Luminescence Intensity Comparison

Protein TypeLuminescence Intensity (relative units)
Human Plasma Alpha 1-Acid Glycoprotein12.6-fold higher than others
OvalbuminLower than hAGP
Human Serum AlbuminLower than hAGP
Bovine Serum AlbuminLower than hAGP

2.2. Drug Interaction Studies

Oxidized Cypridina luciferin(1+) can also be utilized in drug interaction studies. For instance, chlorpromazine, a drug known to bind to hAGP, was shown to inhibit the luminescence produced by Cypridina luciferin in the presence of hAGP and recombinant luciferase. This suggests that oxidized Cypridina luciferin can serve as a sensitive probe for studying drug-protein interactions .

Environmental Monitoring

The bioluminescent properties of oxidized Cypridina luciferin(1+) can be harnessed for environmental monitoring, particularly in assessing water quality and detecting pollutants. The sensitivity of the luminescent reaction to various environmental factors makes it a useful indicator for ecological studies and monitoring aquatic ecosystems .

Research Insights and Case Studies

4.1. Enzymatic Studies

Recent studies have focused on elucidating the enzymatic mechanisms underlying the luminescent reaction involving oxidized Cypridina luciferin(1+). Understanding these mechanisms could lead to advancements in synthetic biology and biotechnological applications where light-emitting systems are desired .

4.2. Structural Analysis

While significant progress has been made in understanding the catalytic properties of Cypridina luciferase, detailed structural analysis remains a challenge. The protein crystal structure has yet to be solved, which limits comprehensive insights into its catalytic mechanisms . Future research efforts are expected to address these gaps.

Q & A

Basic Research Questions

Q. What is the fundamental reaction mechanism underlying the oxidation of Cypridina luciferin to its oxidized state (1+), and what experimental factors are critical for reproducibility?

The oxidation of Cypridina luciferin involves a luciferase-catalyzed dehydrogenation reaction in the presence of oxygen, producing oxyluciferin(1+) and emitting light. Key factors include:

  • pH control (optimally ~pH 9 for enzymatic activity) to stabilize luciferase and luciferin .
  • Oxygen availability , as molecular oxygen is required for the oxidation step .
  • Temperature regulation , as elevated temperatures accelerate non-enzymatic autoxidation, which produces no light, necessitating strict thermal control during assays . Reproducibility requires pre-purified luciferase and luciferin, validated via spectrophotometry (e.g., absorption peaks at 270 nm for luciferin) .

Advanced Research Questions

Q. How can researchers experimentally distinguish between enzymatic (luciferase-dependent) and non-enzymatic oxidation pathways of Cypridina luciferin(1+), and what analytical methods resolve conflicting data?

  • Kinetic assays : Compare reaction rates under identical conditions with/without luciferase. Enzymatic oxidation exhibits Michaelis-Menten kinetics, while non-enzymatic autoxidation follows first-order kinetics .
  • Inhibitor studies : Use luciferase-specific inhibitors (e.g., protease treatments) to suppress enzymatic activity, isolating non-enzymatic pathways .
  • Spectroscopic validation : Monitor emission spectra; enzymatic reactions emit a narrow peak (~460 nm), whereas autoxidation produces broader, weaker luminescence . Contradictions in data (e.g., unexpected luminescence in inhibitor-treated samples) may arise from residual luciferase activity or impurities. Validate via SDS-PAGE for luciferase purity .

Q. What methodological approaches are recommended for detecting oxidized Cypridina luciferin(1+) in complex biological matrices, such as cellular lysates or marine samples?

  • Bioluminescence-coupled assays : Use recombinant luciferase to selectively oxidize luciferin(1+), with luminescence intensity quantified via microplate readers. Normalize against ATP/Mg²⁺ levels to exclude firefly luciferase interference .
  • Chromatographic separation : HPLC with fluorescence detection (ex/em: 320/420 nm) resolves luciferin(1+) from analogs like coelenterazine. Validate retention times using synthetic standards .
  • Immunoblotting : Antibodies against Cypridina oxyluciferin(1+) (e.g., anti-SAKAGUCHI-reactive epitopes) enable localization in tissue sections .

Q. How do structural modifications to Cypridina luciferin(1+) impact its luminescent efficiency, and what computational tools aid in predicting these effects?

  • Analog synthesis : Introduce substituents (e.g., methoxy groups) at the C2 or C6 positions and measure quantum yields. For example, methoxy-analogs (MCLA) show enhanced stability but reduced intensity .
  • DFT calculations : Model electron transitions in oxidized states to predict emission spectra. Software like Gaussian or ORCA can simulate excited-state dynamics .
  • Structure-activity relationship (SAR) studies : Correlate substituent electronegativity with luminescence half-life. Polar groups (e.g., -OH) often stabilize the excited state .

Q. What experimental evidence supports or challenges the hypothesis that Cypridina luciferin(1+) cross-reacts with luciferases from phylogenetically distant organisms (e.g., Apogon fish)?

  • Cross-reactivity assays : Incubate Cypridina luciferin(1+) with Apogon luciferase and compare luminescence intensity to homologous reactions. Shared emission spectra (λmax ~460 nm) suggest conserved substrate recognition .
  • Immunological divergence : Despite functional overlap, Apogon luciferase shows distinct chromatographic elution profiles and lacks cross-reactivity with anti-Cypridina luciferase antibodies, indicating structural divergence .
  • Phylogenetic analysis : The absence of Cypridina-like luciferase genes in Apogon supports dietary acquisition of luciferin rather than convergent evolution .

Q. Methodological Best Practices

  • Data validation : Replicate assays across independent batches of purified luciferin/luciferase to control for lot-to-lot variability .
  • Negative controls : Include heat-inactivated luciferase and anaerobic conditions to baseline non-specific signals .
  • Reporting standards : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed experimental protocols and raw data archiving .

特性

分子式

C21H28N7O+

分子量

394.5 g/mol

IUPAC名

diaminomethylidene-[3-[6-(1H-indol-3-yl)-3-[[(2S)-2-methylbutanoyl]amino]pyrazin-2-yl]propyl]azanium

InChI

InChI=1S/C21H27N7O/c1-3-13(2)20(29)28-19-17(9-6-10-24-21(22)23)27-18(12-26-19)15-11-25-16-8-5-4-7-14(15)16/h4-5,7-8,11-13,25H,3,6,9-10H2,1-2H3,(H4,22,23,24)(H,26,28,29)/p+1/t13-/m0/s1

InChIキー

PSYJEEMZZIZTSR-ZDUSSCGKSA-O

異性体SMILES

CC[C@H](C)C(=O)NC1=NC=C(N=C1CCC[NH+]=C(N)N)C2=CNC3=CC=CC=C32

正規SMILES

CCC(C)C(=O)NC1=NC=C(N=C1CCC[NH+]=C(N)N)C2=CNC3=CC=CC=C32

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。